molecular formula C22H21ClFN3O3S B1683883 4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid CAS No. 1010085-13-8

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1683883
CAS No.: 1010085-13-8
M. Wt: 461.9 g/mol
InChI Key: LCVIRAZGMYMNNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

MK-5108 is a potent inhibitor of Aurora A kinase (AURKA) . AURKA belongs to the family of serine/threonine kinases, which are necessary for cell division processes via regulation of mitosis . AURKA shows significantly higher expression in cancer tissues than in normal control tissues for multiple tumor types .

Mode of Action

MK-5108 acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP binding pocket of the enzyme, preventing ATP from binding. This disrupts the normal function of Aurora A, leading to cell cycle arrest and ultimately cell death in cancer cells.

Biochemical Pathways

AURKA-mediated phosphorylation can regulate the functions of AURKA substrates, some of which are mitosis regulators, tumor suppressors, or oncogenes . Enrichment of AURKA-interacting proteins with KEGG pathway and GO analysis have demonstrated that these proteins are involved in classic oncogenic pathways . MK-5108 induces cell cycle arrest by affecting the NF-ĸB pathway .

Result of Action

MK-5108 inhibits the growth of human tumor cell lines in culture and in different xenograft models . It induces G2/M accumulation, polyploidy, and apoptosis (increased sub-G1/PARP cleavage) . Levels of Aurora A, TACC3, and Plk1 diminish .

Action Environment

The efficacy of MK-5108 can be influenced by the combination with other drugs. For instance, the combination of MK-5108 and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel . .

Biochemical Analysis

Biochemical Properties

MK-5108 specifically inhibits Aurora-A kinase in a panel of protein kinase assays . It displays robust selectivity against Aurora-B (220-fold) and Aurora-C (190-fold) in the biochemical assays . MK-5108 also exhibits high selectivity for Aurora-A over a panel of 233 kinases .

Cellular Effects

Inhibition of Aurora-A by MK-5108 in cultured cells induces cell cycle arrest at the G2-M phase . This effect is confirmed by the accumulation of cells with expression of phosphorylated Histone H3 and inhibition of Aurora-A autophosphorylation . MK-5108 also induces phosphorylated Histone H3 in skin and xenograft tumor tissues in a nude rat xenograft model .

Molecular Mechanism

MK-5108 exerts its effects at the molecular level through its potent inhibitory activity against Aurora-A kinase . It inhibits the growth of 14 tumor cell lines with IC50 values between 0.16 and 6.4 μM . It shows antitumor effects alone or in combination with docetaxel in xenografts .

Temporal Effects in Laboratory Settings

MK-5108 has shown to inhibit the growth of human tumor cell lines in culture and in different xenograft models . Furthermore, the combination of MK-5108 and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .

Dosage Effects in Animal Models

MK-5108 has shown antitumor activity in different xenograft models . The combination of MK-5108 and docetaxel showed enhanced antitumor activities compared with control and docetaxel alone-treated animals without exacerbating the adverse effects of docetaxel .

Metabolic Pathways

As an inhibitor of Aurora-A kinase, it is likely to impact pathways regulated by this kinase .

Transport and Distribution

Given its role as an Aurora-A kinase inhibitor, it is likely to be distributed to areas where this kinase is active .

Subcellular Localization

Given its role as an Aurora-A kinase inhibitor, it is likely to localize to areas where this kinase is active .

Properties

IUPAC Name

4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3S/c23-16-4-2-5-17(19(16)24)30-15-7-9-22(10-8-15,20(28)29)13-14-3-1-6-18(26-14)27-21-25-11-12-31-21/h1-6,11-12,15H,7-10,13H2,(H,28,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVIRAZGMYMNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=C(C(=CC=C2)Cl)F)(CC3=NC(=CC=C3)NC4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026054
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010085-13-8
Record name MK-5108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010085138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-5108
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12556
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK-5108
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-5108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J407531S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid

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